5-(Trifluoromethyl)nicotinohydrazide

Catalog No.
S15831881
CAS No.
M.F
C7H6F3N3O
M. Wt
205.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Trifluoromethyl)nicotinohydrazide

Product Name

5-(Trifluoromethyl)nicotinohydrazide

IUPAC Name

5-(trifluoromethyl)pyridine-3-carbohydrazide

Molecular Formula

C7H6F3N3O

Molecular Weight

205.14 g/mol

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)5-1-4(2-12-3-5)6(14)13-11/h1-3H,11H2,(H,13,14)

InChI Key

BHEDCYNYDPKUMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)C(=O)NN

5-(Trifluoromethyl)nicotinohydrazide is a nitrogen-containing heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a nicotinohydrazide moiety. This compound is notable for its unique structural features, which include a pyridine ring and a hydrazide functional group. The trifluoromethyl group enhances the compound's lipophilicity and may influence its biological activity, making it an interesting subject of study in medicinal chemistry.

, including:

  • Acylation: The hydrazide moiety can react with acylating agents to form more complex derivatives.
  • Cyclocondensation: The compound may participate in cyclocondensation reactions, leading to the formation of new heterocyclic structures.
  • Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.

These reactions highlight the versatility of 5-(Trifluoromethyl)nicotinohydrazide in synthetic organic chemistry.

5-(Trifluoromethyl)nicotinohydrazide exhibits a range of biological activities. Studies have shown that compounds containing hydrazide moieties often possess antimicrobial and antitumor properties. For example, related compounds have demonstrated significant antibacterial and antifungal activities against various pathogens, as well as cytotoxic effects against cancer cell lines such as MCF-7 and HCT-116 . The presence of the trifluoromethyl group may enhance these biological activities by improving the compound's interaction with biological targets.

Several synthesis methods have been reported for 5-(Trifluoromethyl)nicotinohydrazide and its derivatives:

  • One-Pot Synthesis: A regioselective one-pot synthesis involving the reaction of substituted pyrazolyl-nicotinohydrazides with trifluoroacetic anhydride has been described, yielding optimized results under reflux conditions in ethanol .
  • Microwave-Assisted Synthesis: Microwave-assisted methods have been employed to enhance reaction efficiency and yield for similar compounds, indicating potential for rapid synthesis .
  • Conventional Heating: Traditional reflux methods using hydrazine hydrate with nicotinoyl derivatives have also been utilized to synthesize various nicotinohydrazides, including those with trifluoromethyl substitutions .

5-(Trifluoromethyl)nicotinohydrazide has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Agricultural Chemistry: Compounds with similar structures have shown insecticidal properties, suggesting potential use in agrochemicals .
  • Material Science: The unique properties imparted by the trifluoromethyl group may make it suitable for applications in materials science, particularly in developing fluorinated polymers or coatings.

Interaction studies of 5-(Trifluoromethyl)nicotinohydrazide with biological targets are crucial for understanding its mechanism of action. Preliminary studies suggest that similar compounds interact with enzymes involved in cancer cell proliferation and microbial resistance mechanisms. For instance, certain derivatives have been shown to inhibit tubulin polymerization, which is critical in cancer therapy . Further research is needed to elucidate specific interactions and binding affinities.

Several compounds share structural similarities with 5-(Trifluoromethyl)nicotinohydrazide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
NicotinohydrazidePyridine ring + hydrazideBasic structure without trifluoromethyl substitution
Trifluoroacetyl-nicotinohydrazidePyridine ring + acyl groupContains an acyl group instead of a hydrazide
3-Amino-1H-pyrazoleFive-membered ring + amino groupLacks the pyridine structure but shares biological activity
5-Fluoro-nicotinohydrazidePyridine ring + hydrazide + fluorineSimilar structure but less lipophilic than trifluoromethyl derivative

These comparisons illustrate how 5-(Trifluoromethyl)nicotinohydrazide stands out due to its trifluoromethyl substitution, potentially enhancing its biological activity and physicochemical properties compared to its analogs.

XLogP3

0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

205.04629631 g/mol

Monoisotopic Mass

205.04629631 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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